BENGHE Foundational & Exploratory

Check Availability & Pricing

physicochemical characteristics of 1-phenyl-1H-
iImidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

1-phenyl-1H-imidazole-5-
Compound Name:
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An In-Depth Technical Guide to the Physicochemical Characteristics of 1-phenyl-1H-
imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole
Scaffold

1-phenyl-1H-imidazole-5-carboxylic acid (Molecular Formula: C10HsN202, Molecular Weight:
188.18 g/mol ) is a heterocyclic compound featuring a core imidazole ring substituted with a
phenyl group at the N1 position and a carboxylic acid at the C5 position.[1][2] The imidazole
nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural
products and synthetic drugs due to its ability to engage in various biological interactions.[3][4]
[5] Understanding the physicochemical properties of derivatives like 1-phenyl-1H-imidazole-5-
carboxylic acid is paramount for predicting their behavior in biological systems, guiding
formulation development, and optimizing their potential as therapeutic agents. This guide
provides a detailed examination of its key physicochemical characteristics, supported by
experimental methodologies and field-proven insights.

Core Physicochemical Profile
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A summary of the key computed and experimental physicochemical parameters for 1-phenyl-
1H-imidazole-5-carboxylic acid is presented below. These values are fundamental to
predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value Source
CAS Number 135417-65-1 [1]
Molecular Formula C10HsN202 [1112]
Molecular Weight 188.18 g/mol [1][2]
Predicted logP 1.57 [1]
Topological Polar Surface Area

(TPSA) 55.12 A2 [1]
Hydrogen Bond Acceptors 3 [1]
Hydrogen Bond Donors 1 [1]
Rotatable Bonds 2 [1]

Acidity and lonization (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a
molecule at a given pH. For a drug candidate, the pKa influences solubility, membrane
permeability, and binding to its biological target. 1-phenyl-1H-imidazole-5-carboxylic acid
possesses both an acidic functional group (carboxylic acid) and a basic imidazole ring, making
it an amphoteric substance. The carboxylic acid group is expected to have a pKa in the acidic
range, while the imidazole ring nitrogen will have a pKa in the basic range. For the related
compound 2-phenyl-1H-imidazole-5-carboxylic acid, a predicted pKa of 2.43 has been reported
for the carboxylic acid function.[6]

The equilibrium between the ionized and non-ionized forms is crucial for its biological activity.

Caption: lonization states of the molecule across different pH ranges.
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Experimental Protocol: pKa Determination by UV-Vis
Spectrophotometry

This method leverages the change in the UV-Vis absorbance spectrum of a compound as its

ionization state changes with pH.[7]

Causality: The electronic structure of the chromophore (the phenyl-imidazole system) is altered

upon protonation or deprotonation of the carboxylic acid and imidazole groups. This alteration

leads to a shift in the wavelength of maximum absorbance (Amax), allowing for the

determination of the pKa.

Methodology:

Stock Solution Preparation: Prepare a concentrated stock solution of 1-phenyl-1H-
imidazole-5-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2
to 12).

Sample Preparation: Add a small, constant volume of the stock solution to each buffer
solution to create a series of samples with varying pH but constant total compound
concentration.

Spectral Acquisition:
o Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

o Determine the Amax for the fully protonated (acidic) and fully deprotonated (basic) forms.

[7]
Data Analysis:
o Measure the absorbance of each sample at the identified Amax values.

o Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that
corresponds to the pKa.[8]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.ulm.edu/chemistry/courses/manuals/chem1010/experiment_11.pdf
https://www.benchchem.com/product/b2467607?utm_src=pdf-body
https://www.benchchem.com/product/b2467607?utm_src=pdf-body
https://www.ulm.edu/chemistry/courses/manuals/chem1010/experiment_11.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2467607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the
absorbance data at various pH values.[7]

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), is the ratio of a
compound's concentration in an organic phase (commonly n-octanol) to its concentration in an
agueous phase at equilibrium.[9] It is a key indicator of lipophilicity, which governs a molecule's
ability to cross biological membranes. A positive logP value indicates a preference for the lipid
phase (lipophilic), while a negative value indicates a preference for the agueous phase
(hydrophilic).[9][10] The predicted logP of 1.57 suggests that this compound is moderately
lipophilic.[1]

Caption: The concept of octanol-water partitioning (logP).

Experimental Protocol: logP Determination by Shake-
Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP.[8][9]

Causality: This method directly measures the equilibrium distribution of the solute between two
immiscible liquid phases, providing a direct measurement of the partition coefficient.

Methodology:

o Phase Preparation: Saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4
phosphate buffer) with n-octanol by mixing them vigorously and allowing them to separate.
[11]

e Sample Preparation: Dissolve a known amount of 1-phenyl-1H-imidazole-5-carboxylic
acid in the aqueous phase.

 Partitioning:

o Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a
separatory funnel.
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o Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

o Allow the phases to separate completely. This can be aided by centrifugation.

» Concentration Analysis:
o Carefully separate the two phases.

o Determine the concentration of the compound in each phase using a suitable analytical
technique, such as HPLC-UV.[11]

» Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm
of this value.[9]

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's absorption and
bioavailability.[12] Poorly soluble compounds often exhibit low and variable oral absorption,
posing significant challenges during development.[12] For ionizable compounds like 1-phenyl-
1H-imidazole-5-carboxylic acid, solubility is highly dependent on the pH of the medium.[12]
[13] Two types of solubility are commonly measured:

» Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic
solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput
screening assay used in early discovery.[13][14]

o Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound
in a solvent. It is the gold standard measurement, crucial for later-stage development.[12][14]
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Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility by
Shake-Flask Method

This protocol determines the equilibrium solubility of the compound.[15][16]

Causality: By allowing an excess of the solid compound to equilibrate with the solvent over an
extended period, this method ensures that the resulting solution is truly saturated, providing the
most accurate and relevant solubility value for formulation and biopharmaceutical assessment.

Methodology:

o Sample Preparation: Add an excess amount of solid 1-phenyl-1H-imidazole-5-carboxylic
acid to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-
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buffered saline, pH 7.4).

o Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a
sufficient time to reach equilibrium (typically 24-48 hours).[13] A modified approach involves
heating to accelerate dissolution followed by cooling and seeding to promote equilibration of
the stable solid form.[15]

e Phase Separation: After incubation, separate the undissolved solid from the solution. This is
critical and is typically achieved by centrifugation followed by filtering the supernatant
through a low-binding filter (e.g., 0.22 um PVDF).

» Quantification: Dilute the saturated filtrate with a suitable solvent and quantify the
concentration of the dissolved compound using a validated analytical method like HPLC-UV
or LC-MS against a standard curve.

o Result: The measured concentration represents the thermodynamic solubility of the
compound under the specified conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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